4-sec-Butylphenyl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

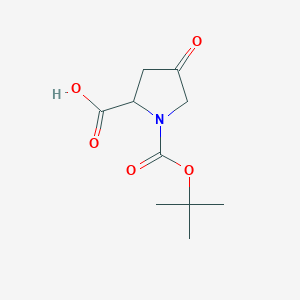

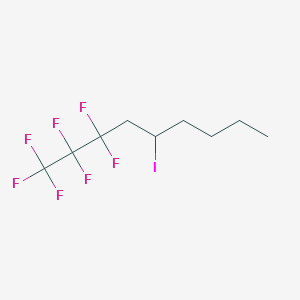

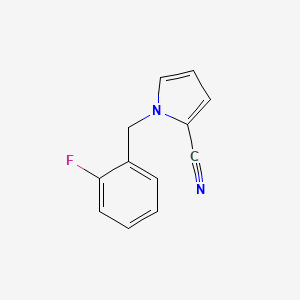

4-sec-Butylphenyl isocyanate is a chemical compound with the linear formula CH3CH2CH(CH3)C6H4NCO . It has a molecular weight of 175.23 .

Synthesis Analysis

Isocyanates, including 4-sec-Butylphenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers using triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis

The molecular structure of 4-sec-Butylphenyl isocyanate is represented by the SMILES string CCC©c1ccc(cc1)N=C=O . The InChI key for this compound is SSMJMZXHYWSCET-UHFFFAOYSA-N .Chemical Reactions Analysis

Isocyanates, including 4-sec-Butylphenyl isocyanate, can be oxidized to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . The process is complete in a few minutes, forming dimethyl sulfide as the only byproduct .Physical And Chemical Properties Analysis

4-sec-Butylphenyl isocyanate has a boiling point of 199-200 °C , a density of 0.988 g/mL at 25 °C , and a refractive index n20/D of 1.5170 .Wissenschaftliche Forschungsanwendungen

Kinetics of Urethane Reactions

A study explored the kinetics of urethane reactions involving phenyl isocyanate and butanediols, using zirconium (IV) acetylacetonate as a catalyst. This research provides insights into the reaction mechanisms of isocyanates, which could be applicable to 4-sec-Butylphenyl isocyanate in similar reactions (Wang, Yang, Bai, & Li, 2013).

Reactivity with Urethanes

Another study examined the reactivity of polyisocyanates with urethanes under various conditions, highlighting the potential of isocyanates like 4-sec-Butylphenyl isocyanate in the formation of complex chemical structures such as allophanates (Lapprand et al., 2005).

Biotransformation by Bacteria

Research on the biotransformation of 4-sec-butylphenol by Gram-positive bacteria indicated the potential of these organisms to modify compounds related to 4-sec-Butylphenyl isocyanate, demonstrating environmental and biotechnological applications (Hahn, Sünwoldt, Mikolasch, & Schauer, 2013).

Polyurethane Production Chain Impurities

A study on the byproducts in polyurethane production chains, involving phenyl and 4-methylphenyl isocyanide dichlorides, provides insights that could be relevant for understanding impurities in processes using 4-sec-Butylphenyl isocyanate (Callison et al., 2012).

Electrolyte Additives in Li-ion Batteries

Research on aromatic isocyanates, including phenyl isocyanate, as electrolyte additives for Li-ion batteries highlights a novel application area that could potentially extend to 4-sec-Butylphenyl isocyanate (Zhang, 2006).

Characterization of Polyester−Polyurethane

A study focused on characterizing polyester-polyurethane using methods like MALDI and SEC. This research could be relevant for understanding the properties of polyurethane materials involving 4-sec-Butylphenyl isocyanate (Murgasova et al., 2002).

Synthesis of Poly(phenyl isocyanate)s

The synthesis and structure of poly(phenyl isocyanate)s bearing optically active groups were investigated. This study suggests potential applications in the synthesis of polymers using derivatives of 4-sec-Butylphenyl isocyanate (Hino, Maeda, & Okamoto, 2000).

Isocyanate Insertion into Mono- and Diaminosilanes

Research on the insertion of phenyl isocyanate into mono- and diaminosilanes can provide insights into chemical reactions and potential applications involving 4-sec-Butylphenyl isocyanate (Kraushaar et al., 2017).

Chiral Poly(alkyl isocyanates) Polymerization

A study on the polymerization of chiral poly(alkyl isocyanates) using a chiral titanocene complex might offer a perspective on the polymerization of 4-sec-Butylphenyl isocyanate derivatives (Choinopoulos et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-butan-2-yl-4-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMJMZXHYWSCET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400184 |

Source

|

| Record name | 4-sec-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-sec-Butylphenyl isocyanate | |

CAS RN |

480439-26-7 |

Source

|

| Record name | 4-sec-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)